molecular formula C13H16N4O2 B2924010 1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004194-13-1

1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B2924010
CAS No.: 1004194-13-1
M. Wt: 260.297
InChI Key: IIBFGFRRTKLZHP-UHFFFAOYSA-N
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Description

1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a high-purity chemical compound offered for research and development purposes. This molecule belongs to the class of pyrazole-carbohydrazide derivatives, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The core pyrazole structure is a well-established pharmacophore, and derivatives containing the carbohydrazide moiety are frequently investigated for their potential pharmaceutical applications . Published studies on related pyrazole-carbohydrazide compounds have reported a wide spectrum of biological activities, including antitumor effects , antimicrobial properties , antinociceptive potential , and anti-inflammatory action . For instance, some 1H-pyrazole-3-carbohydrazide derivatives have been identified as potent antitumor agents against specific cancer cell lines like A549 lung carcinoma , while others have demonstrated significant anticonvulsant effects in preclinical models . The presence of the carbohydrazide group is often a key structural feature contributing to these molecules' ability to interact with biological targets. This product is provided For Research Use Only. It is intended for use by qualified researchers in laboratory settings and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-9-5-10(2)7-11(6-9)19-8-17-4-3-12(16-17)13(18)15-14/h3-7H,8,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBFGFRRTKLZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the reaction of 3,5-dimethylphenol with an appropriate alkylating agent to form the 3,5-dimethylphenoxy derivative. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .

Chemical Reactions Analysis

1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Pyrazole Cores
2.1.1. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide
  • Structure : Shares the 3,5-dimethylpyrazole core and hydrazide group but incorporates a 3-ethoxy-2-hydroxybenzylidene substituent.
  • Key Differences: The aromatic substituent includes a hydroxyl and ethoxy group, enhancing hydrogen-bonding capacity and solubility compared to the target compound’s purely lipophilic 3,5-dimethylphenoxy group.
  • Applications: Likely used in chelation or as a ligand in metal-organic frameworks due to its phenolic hydroxyl group .
2.1.2. 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide
  • Structure : Simplifies the substituents with ethyl and methyl groups on the pyrazole ring.
  • Key Differences : Lacks the aromatic ether moiety, reducing steric bulk and lipophilicity. This may decrease membrane permeability but improve aqueous solubility.
  • Synthetic Utility : Serves as a precursor for hydrazone derivatives in combinatorial chemistry .
2.2. Analogues with Benzimidazole or Tetrazine Cores
2.2.1. 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol (Compound 20)
  • Structure: Features a benzimidazole core and 3,5-dimethylphenoxy group.
2.2.2. N00-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]butanohydrazide
  • Structure: Combines pyrazole with a tetrazine ring via a butanohydrazide linker.
  • Key Differences : The tetrazine group enables click chemistry applications (e.g., bioorthogonal labeling), absent in the target compound.
  • Applications : Useful in chemical biology for tagging biomolecules .
2.3. Hydrazide Derivatives with Varied Substituents
2.3.1. 1-(3-Hydroxyphenyl)-5-oxo-3-pyrrolidinecarbohydrazide (Compound 3)
  • Structure : Pyrrolidinecarbohydrazide with a 3-hydroxyphenyl group.
  • Key Differences : The hydroxyl group on the phenyl ring increases polarity, while the pyrrolidine ring introduces conformational flexibility.
2.3.2. N′-{3-[(4-Cyanophenoxy)methyl]-4-methoxybenzylidene}-2-(3,5-dimethylphenoxy)acetohydrazide
  • Structure: Contains a 3,5-dimethylphenoxy group and a cyanophenoxy-substituted benzylidene hydrazide.
  • Key Differences: The cyanophenoxy group introduces electron-withdrawing effects, altering electronic properties and reactivity compared to the target compound’s methyl groups .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrazole 3,5-Dimethylphenoxy methyl, carbohydrazide ~275 (estimated) High lipophilicity, hydrazide reactivity
3-(3,5-Dimethylpyrazol-4-yl)... [6] Pyrazole 3-Ethoxy-2-hydroxybenzylidene ~357 (estimated) Hydrogen-bonding, chelation potential
Compound 20 [2] Benzimidazole 3,5-Dimethylphenoxy, propan-2-ol 402 (observed) DNA intercalation, antimicrobial potential
N00-[6-(3,5-Dimethylpyrazol-1-yl)... [9] Pyrazole-Tetrazine Butanohydrazide, tetrazine ~320 (estimated) Click chemistry applications
1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide [11] Pyrazole Ethyl, methyl ~155 (estimated) Simplified structure, high solubility

Key Insights from Comparative Analysis

  • Lipophilicity: The 3,5-dimethylphenoxy group in the target compound enhances membrane permeability compared to hydroxyl- or cyanophenoxy-containing analogues .
  • Reactivity : The carbohydrazide group enables condensation with aldehydes/ketones, similar to compounds in and , but substituents dictate reaction kinetics and product stability .
  • Applications : Pyrazole-tetrazine hybrids () highlight the versatility of pyrazole cores in diverse fields, while benzimidazole derivatives () underscore structural trade-offs between bioactivity and synthetic complexity.

Biological Activity

1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a synthetic compound that belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N4O3
  • Molecular Weight : 276.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act through the following mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives often exhibit inhibitory effects on enzymes involved in inflammatory pathways. For instance, compounds similar to 1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole have shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Modulation of Receptor Activity : Some studies suggest that pyrazole derivatives can act as agonists or antagonists at specific receptors, influencing cellular signaling pathways. This includes modulation of G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes .

Biological Activity and Therapeutic Potential

This compound exhibits a range of biological activities:

Antioxidant Activity

Research indicates that pyrazole derivatives possess significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing various diseases linked to oxidative damage .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of pyrazole compounds. For example, compounds structurally related to 1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole have demonstrated efficacy in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines .

Anticancer Activity

Recent investigations into pyrazole derivatives suggest potential anticancer properties. The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that related pyrazole compounds significantly reduced tumor growth in xenograft models by inducing apoptosis .
Study 2Found that 1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole derivatives inhibited COX enzymes effectively, leading to decreased inflammation in animal models .
Study 3Reported antioxidant activity through DPPH radical scavenging assays, showing a dose-dependent effect .

Q & A

Q. What synthetic routes are reported for 1-((3,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide, and what reaction conditions optimize yield?

The compound is synthesized via multi-step reactions involving cyclocondensation and hydrazide formation. A typical method involves:

  • Step 1: Reacting a pyrazole-3-carboxylate derivative with a (3,5-dimethylphenoxy)methyl group under basic conditions (e.g., KOH/ethanol) to form the ester intermediate .
  • Step 2: Hydrolysis of the ester to the carboxylic acid, followed by treatment with hydrazine hydrate to yield the carbohydrazide. Stirring at room temperature or reflux in methanol with catalytic acetic acid is critical for high yields (>75%) .
  • Optimization: Adjusting pH during filtration (pH 5–6) prevents salt formation and maximizes purity .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify key functional groups. For example, the hydrazide NH2_2 proton appears as a singlet at δ 8.5–9.0 ppm, while aromatic protons from the 3,5-dimethylphenoxy group resonate at δ 6.7–7.2 ppm .
  • X-ray Crystallography: SHELX software (e.g., SHELXL97) refines crystal structures, confirming bond lengths (e.g., C=O at 1.23 Å) and dihedral angles between the pyrazole and phenoxy moieties . Monoclinic systems with space group P21/nP2_1/n are commonly observed .

Q. What are the key physicochemical properties relevant to its stability and solubility?

  • Melting Point: Typically 150–180°C, depending on substituents .
  • Solubility: Limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to the hydrazide and aromatic groups .
  • Stability: Sensitive to strong acids/bases; storage at 4°C in inert atmospheres prevents decomposition .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock Vina) predict the binding affinity of this compound to biological targets?

  • Protocol:
    • Prepare the ligand (compound) and receptor (target protein) files, ensuring proper protonation states.
    • Use AutoDock Vina with a Lamarckian genetic algorithm to sample binding modes. Grid maps (e.g., 25 Å3^3) centered on the active site improve accuracy .
    • Validate docking poses with RMSD clustering (<2.0 Å) and compare binding energies (ΔG ≤ -8.0 kcal/mol suggests strong affinity).
  • Example: Docking to dihydrofolate reductase (DHFR) revealed hydrogen bonds between the hydrazide group and Thr56/Leu4 residues, explaining inhibitory activity .

Q. How can contradictory results in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Approach:
    • Dose-Response Analysis: Test a broader concentration range to distinguish specific inhibition from off-target effects.
    • Structural Analog Comparison: Replace the 3,5-dimethylphenoxy group with electron-withdrawing substituents (e.g., nitro) to assess SAR trends .
    • Metabolic Stability Assays: Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?

  • Key Factors:
    • Catalyst Screening: Transition metals (e.g., Pd/C) or enzymes reduce side reactions in cyclocondensation steps .
    • Solvent Selection: Ethanol/water mixtures enhance solubility of intermediates while minimizing byproducts .
    • Flow Chemistry: Continuous flow reactors improve heat/mass transfer, achieving >90% yield in pilot-scale syntheses .

Q. How do substituents on the pyrazole ring influence electronic properties and bioactivity?

  • Computational Analysis:
    • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) show electron-donating groups (e.g., methyl) increase electron density on the hydrazide nitrogen, enhancing hydrogen-bonding capacity .
    • Hammett constants (σ) correlate with antibacterial activity: σ < 0 (electron-donating) improves efficacy against E. coli .

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